molecular formula C12H11NO3 B13513234 2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid

2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid

Cat. No.: B13513234
M. Wt: 217.22 g/mol
InChI Key: UJKZJLYPOAIKIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid typically involves the condensation of 4-methylquinoline-2,4-dione with acetic acid derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
  • 2-(4-Methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid
  • 4-Hydroxy-2-quinolones

Uniqueness

2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(4-methyl-2-oxo-1H-quinolin-3-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-7-8-4-2-3-5-10(8)13-12(16)9(7)6-11(14)15/h2-5H,6H2,1H3,(H,13,16)(H,14,15)

InChI Key

UJKZJLYPOAIKIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)CC(=O)O

Origin of Product

United States

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